N-ethyl-2-[4-(5-fluoropyridine-3-carbonyl)-1,4-diazepan-1-yl]acetamide
Description
N-ethyl-2-[4-(5-fluoropyridine-3-carbonyl)-1,4-diazepan-1-yl]acetamide is a synthetic organic compound that features a fluoropyridine moiety and a diazepane ring
Properties
IUPAC Name |
N-ethyl-2-[4-(5-fluoropyridine-3-carbonyl)-1,4-diazepan-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN4O2/c1-2-18-14(21)11-19-4-3-5-20(7-6-19)15(22)12-8-13(16)10-17-9-12/h8-10H,2-7,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFFKZJATGWRJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1CCCN(CC1)C(=O)C2=CC(=CN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[4-(5-fluoropyridine-3-carbonyl)-1,4-diazepan-1-yl]acetamide typically involves multiple steps. One common approach is to start with the fluoropyridine derivative, which undergoes nucleophilic substitution reactions to introduce the diazepane ring. The final step involves the acylation of the diazepane with an acetamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[4-(5-fluoropyridine-3-carbonyl)-1,4-diazepan-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the fluoropyridine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluoropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated compounds.
Scientific Research Applications
N-ethyl-2-[4-(5-fluoropyridine-3-carbonyl)-1,4-diazepan-1-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-2-[4-(5-fluoropyridine-3-carbonyl)-1,4-diazepan-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity, while the diazepane ring may contribute to the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-[4-(5-chloropyridine-3-carbonyl)-1,4-diazepan-1-yl]acetamide
- N-ethyl-2-[4-(5-bromopyridine-3-carbonyl)-1,4-diazepan-1-yl]acetamide
- N-ethyl-2-[4-(5-iodopyridine-3-carbonyl)-1,4-diazepan-1-yl]acetamide
Uniqueness
N-ethyl-2-[4-(5-fluoropyridine-3-carbonyl)-1,4-diazepan-1-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity. Fluorine’s high electronegativity and small size make it a valuable substituent in medicinal chemistry, often leading to improved pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
